molecular formula C12H9F3N2O3 B2766019 4-methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid CAS No. 956728-58-8

4-methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2766019
CAS No.: 956728-58-8
M. Wt: 286.21
InChI Key: QLQJQGAAFKMHKM-UHFFFAOYSA-N
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Description

4-Methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a methoxy group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Trifluoromethylphenyl Group: This step often involves the use of a trifluoromethylphenyl halide, which reacts with the pyrazole intermediate in the presence of a base such as potassium carbonate.

    Methoxylation: The methoxy group can be introduced via methylation of a hydroxyl precursor using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, particularly under harsh conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: 4-Hydroxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid.

    Reduction: 4-Methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the biological activity of many compounds, making this molecule a valuable scaffold for drug discovery.

Medicine

Medicinally, 4-methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid and its derivatives are studied for their anti-inflammatory and anticancer properties. The presence of the trifluoromethyl group often improves the pharmacokinetic properties of drugs, such as metabolic stability and bioavailability.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including as a precursor for functional materials.

Mechanism of Action

The mechanism by which 4-methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The trifluoromethyl group can enhance binding affinity to biological targets, while the pyrazole ring can interact with active sites through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid: Lacks the trifluoromethyl group, which may result in different biological activity and chemical reactivity.

    1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.

    4-Methoxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid: Positional isomer with potentially different biological and chemical properties.

Uniqueness

The combination of the methoxy and trifluoromethyl groups in 4-methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid provides a unique balance of hydrophobicity and electronic effects, making it a versatile compound for various applications. Its distinct structure allows for specific interactions in biological systems and unique reactivity in chemical synthesis.

Properties

IUPAC Name

4-methoxy-1-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c1-20-9-6-17(16-10(9)11(18)19)8-4-2-3-7(5-8)12(13,14)15/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQJQGAAFKMHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1C(=O)O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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